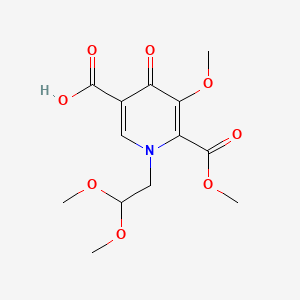
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1335210-23-5 . Its molecular weight is 315.28 . It is also known as Dolutegravir intermediate-1, a synthetic intermediate of dolutegravir, which is an integrase inhibitor developed for the treatment of human immunodeficiency virus (HIV)-1 infection .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) . The InChI key is XAXGEECGULRZGN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.28 . It is a solid at room temperature . The density is 1.4±0.1 g/cm3 . The boiling point is 474.1±45.0 °C at 760 mmHg . The flash point is 240.5±28.7 °C .科学的研究の応用
Synthesis Techniques and Applications : This compound is synthesized through various methods, often involving phase transfer catalysis or palladium-catalyzed oxidative cyclization-alkoxycarbonylation. The resulting products are used in several chemical applications, including the formation of tetrahydrofuran, dioxolane, and oxazoline derivatives (Li Ruo-qi, 2008); (A. Bacchi et al., 2005).
Electrochemical Properties : Studies have shown that the electrochemical reduction of derivatives of this compound in aprotic mediums like dimethylformamide can lead to the formation of tetrahydro derivatives. This process has implications for various electrochemical applications (V. Kadysh et al., 1978).
Biological Activities : Derivatives of this compound have been explored for their potential in biological applications, such as the synthesis of optically active compounds with medical uses, including vasodilating activity (T. Shibanuma et al., 1980).
Applications in Drug Synthesis : The compound has been used in the synthesis of HIV-1 integrase strand transfer inhibitors, demonstrating its relevance in antiviral drug development (Pankaj S Mahajan et al., 2023).
Pharmaceutical Applications : Some derivatives of the compound have been studied for their antiulcer activity, highlighting its potential in the development of new pharmaceuticals (B. B. Subudhi et al., 2009).
Safety and Hazards
特性
IUPAC Name |
1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXGEECGULRZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335210-23-5 |
Source


|
| Record name | 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid in pharmaceutical chemistry?
A1: 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid serves as a vital building block in the synthesis of Dolutegravir, Bictegravir, and Cabotegravir [, ]. These compounds represent second-generation INSTIs, a class of antiretroviral drugs crucial for managing HIV-1 infection. The development of efficient synthetic routes for this key intermediate has significant implications for the large-scale production and accessibility of these essential medications.
Q2: What are some of the challenges in synthesizing 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and how have researchers addressed them?
A2: Achieving high yields and regioselectivity, particularly during the ester hydrolysis step, presents a significant challenge in the synthesis of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid []. Researchers have explored various synthetic modifications to overcome this hurdle. One notable approach involves a one-pot synthesis method that allows for controlled impurity formation, enhancing the efficiency and purity of the final product []. This meticulous fine-tuning of the synthetic strategy underscores the importance of optimizing reaction conditions to access this essential intermediate effectively.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)
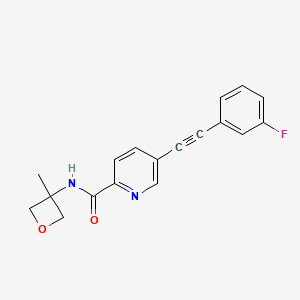
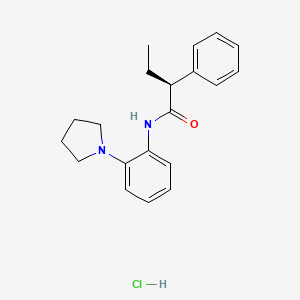

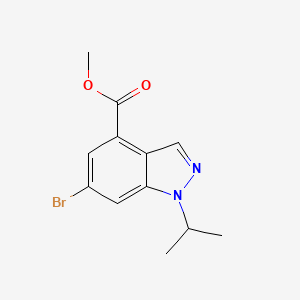
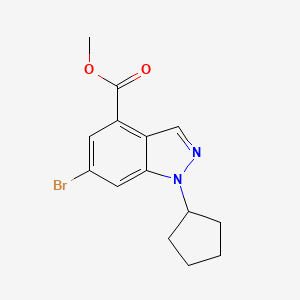
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
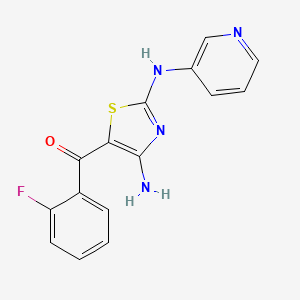
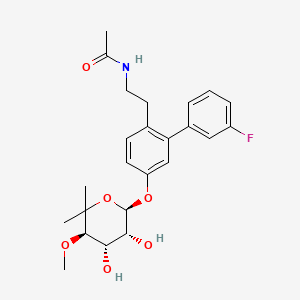
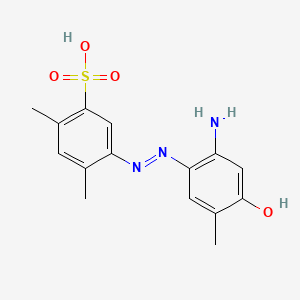
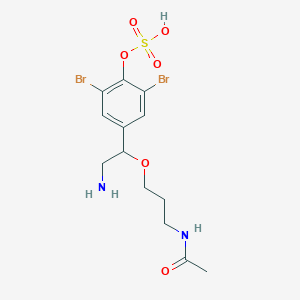
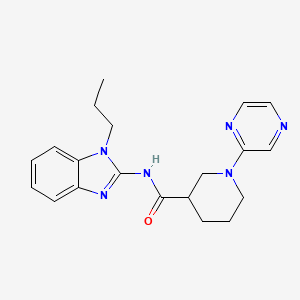
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)